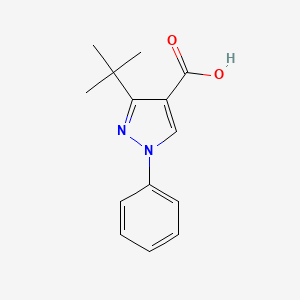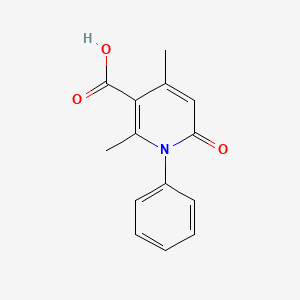
2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
Descripción general
Descripción
“2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 70506-54-6 . It has a molecular weight of 243.26 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridinecarboxylic acid . The InChI code for this compound is 1S/C14H13NO3/c1-9-8-12(16)15(10(2)13(9)14(17)18)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,18) .Physical And Chemical Properties Analysis
This compound has a melting point of 250-251 degrees Celsius . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Structural and Molecular Studies
2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid and its derivatives have been extensively studied for their molecular and crystal structures. These studies often involve single-crystal diffraction to understand their molecular configuration, useful in various chemical applications. For instance, Koval’ et al. (2017) investigated the molecular and crystal structures of related compounds using single-crystal diffraction, characterizing them through IR and 1H NMR spectra (Koval’ et al., 2017).
Chemical Synthesis and Reactions
This compound is also pivotal in the synthesis of various chemical derivatives. Studies have shown its utility in creating diverse compounds through different chemical reactions. Feklicheva et al. (2019) synthesized derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, exploring their crystal structures and characterizing them through X-ray diffraction and 1H NMR spectra (Feklicheva et al., 2019).
Antimicrobial Studies
Research has also been conducted to explore the antimicrobial properties of derivatives of this compound. For example, Shastri and Post (2019) synthesized a series of compounds and tested them for their antimicrobial activity, showing significant to moderate antibacterial activity and promising antifungal activity (Shastri & Post, 2019).
Crystallography and Surface Analysis
The compound's derivatives have been the subject of detailed crystallographic studies to understand their structural properties. Naghiyev et al. (2022) conducted Hirshfeld surface analyses on various derivatives to understand their crystal structures and molecular interactions (Naghiyev et al., 2022).
Physicochemical Properties
The physicochemical properties of derivatives of this compound in different solvents have also been studied. Baluja and Talaviya (2016) researched the densities, viscosities, and ultrasonic velocities of novel dihydropyridine derivatives in dimethyl sulfoxide at different temperatures, providing insights into solute-solvent interactions (Baluja & Talaviya, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-8-12(16)15(10(2)13(9)14(17)18)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKDVOHGQMOTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1C(=O)O)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Bromophenoxy)-3-fluorophenyl]methanol](/img/structure/B1372615.png)
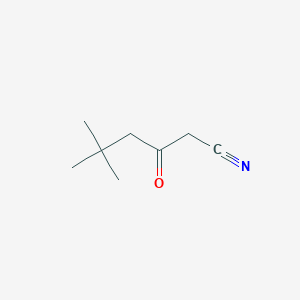


![1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol](/img/structure/B1372621.png)
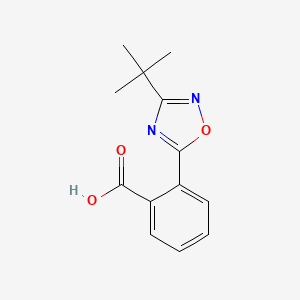

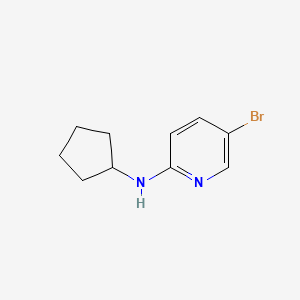


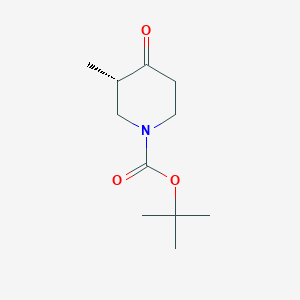
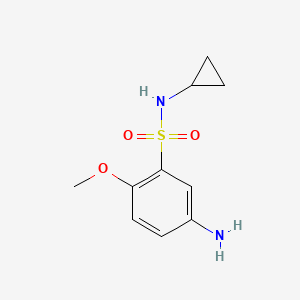
![3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid](/img/structure/B1372636.png)
